

# Physicochemical properties of d-camphoric acid

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## Compound of Interest

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An In-depth Technical Guide to the Physicochemical Properties of **d-Camphoric Acid**

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of d- $(+)$ -camphoric acid. The information is curated for researchers, scientists, and professionals in drug development who utilize **d-camphoric acid** as a chiral building block, resolving agent, or in the synthesis of novel chemical entities. This document summarizes key quantitative data in structured tables, details common experimental protocols for property determination, and presents logical workflows through diagrams as specified.

## General and Chemical Properties

d- $(+)$ -Camphoric acid, systematically named (1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid, is a dicarboxylic acid derived from the oxidation of dextrorotatory camphor.<sup>[1]</sup> <sup>[2]</sup> It is a white to light yellow crystalline powder and is widely used as a reagent in the synthesis of crystalline structures and as a chirality-inducing agent in organic reactions.<sup>[1]</sup><sup>[3]</sup>

Identifier	Value
IUPAC Name	(1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid[4][5]
Synonyms	(+)-Camphoric acid, Dextrocamphoric acid[3][6]
CAS Number	124-83-4[4]
Molecular Formula	C <sub>10</sub> H <sub>16</sub> O <sub>4</sub> [7]
Molecular Weight	200.23 g/mol [7]
SMILES	CC1(C)--INVALID-LINK--C(=O)O[4][8]
InChI Key	LSPHULWDVZXLIL-LDWIPMOCSA-N[4]

## Physical and Thermodynamic Properties

The physical properties of **d-camphoric acid** are well-documented, making it a reliable standard in various chemical applications.

Property	Value
Appearance	White to light yellow crystalline powder[1][3]
Odor	Odorless[7][9]
Melting Point	183 - 189 °C[1][3][4]
Boiling Point	297.96 °C (rough estimate)[3][7]
Density	1.186 g/cm <sup>3</sup> [7][10]
Vapor Pressure	0.000119 mmHg at 25°C[3][7]
Specific Rotation [α]D <sup>20</sup>	+46° to +48° (c=10, in ethanol)[8][10][11]
Acid Dissociation Constants (pKa)	pK <sub>1</sub> : 4.57; pK <sub>2</sub> : 5.10 (at 25°C)[1][3][11]

## Solubility Profile

**d-Camphoric acid** exhibits varied solubility in different solvents, a crucial consideration for its use in reaction chemistry and purification.

Solvent	Solubility
Water (cold)	0.8 g / 100 mL (Slightly soluble)[3][7][12]
Water (boiling)	10 g / 100 mL[13]
Ethanol	1 g / 1 mL (Soluble)[10][14]
Methanol	Slightly soluble[7]
Glycerol	1 g / 20 mL[10]
Diethyl Ether	Soluble[10]
Chloroform	Insoluble[7][13]
DMSO	Slightly soluble[7]

## Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of **d-camphoric acid**. The spectral data for the d- (+) enantiomer is identical to its l- (-) counterpart when analyzed using achiral methods.[12]

Spectroscopy Type	Key Features and Peaks
<sup>1</sup> H NMR	~12.14 ppm (Broad Singlet, 2H): Carboxylic acid protons (-COOH). ~2.95 ppm (Triplet, 1H): Methine proton adjacent to a carboxyl group (CH-COOH). ~1.30 ppm (Singlet, 3H) & ~0.77 ppm (Singlet, 3H): Methyl groups. Additional multiplets for methylene protons are observed between ~1.40-2.60 ppm.[12]
<sup>13</sup> C NMR	~170-185 ppm: Carboxylic acid carbons (-COOH). Other peaks correspond to the aliphatic carbon framework.[12][15]
Infrared (IR)	3300-2500 cm <sup>-1</sup> (broad): O-H stretching from hydrogen-bonded carboxylic acids. ~2960 cm <sup>-1</sup> : Aliphatic C-H stretching. ~1700 cm <sup>-1</sup> (strong, sharp): C=O stretching of the carboxylic acid dimer.[8][12]
Mass Spectrometry (EI)	The molecular ion peak at m/z 200 is often weak or absent. Key fragment ions include m/z 182 [M - H <sub>2</sub> O] <sup>+</sup> , m/z 155 [M - COOH] <sup>+</sup> , and the base peak at m/z 136 [M - CO <sub>2</sub> - H <sub>2</sub> O] <sup>+</sup> .[1]

## Experimental Protocols

The following sections detail generalized methodologies for determining the key physicochemical properties of **d-camphoric acid**.

### Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity. A sharp melting range (typically < 2°C) suggests high purity, while a depressed and broad range indicates the presence of impurities. [16]

- Sample Preparation: A small amount of dry **d-camphoric acid** is finely crushed into a powder.

- Capillary Loading: The open end of a glass capillary tube is tapped into the powder, and the tube is inverted and tapped gently to pack 2-3 mm of the sample into the sealed end.[16]
- Measurement: The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.[4]
- Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[16]
- Observation: The temperature at which the first droplet of liquid appears is recorded as the start of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.[11]

## Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining equilibrium solubility.[17]

- Preparation: An excess amount of solid **d-camphoric acid** is added to a known volume of the desired solvent in a sealed flask.
- Equilibration: The flask is agitated (e.g., shaken or stirred) in a constant temperature bath for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[17]
- Separation: Once equilibrium is achieved, the mixture is allowed to settle. The undissolved solid is then separated from the saturated solution by filtration or centrifugation, maintaining the constant temperature.[17]
- Quantification: The concentration of **d-camphoric acid** in the clear, saturated solution is determined using a suitable analytical method, such as titration with a standardized base, UV-Vis spectroscopy, or chromatography.

## pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constants of weak acids like **d-camphoric acid**.[18]

- Solution Preparation: A precise weight of **d-camphoric acid** is dissolved in a known volume of deionized, carbonate-free water to create a solution of known concentration (e.g., 0.01 M).

- Titration Setup: A calibrated pH electrode is immersed in the solution, which is continuously stirred.
- Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, known increments using a burette.[9]
- Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.
- Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. For a dicarboxylic acid, two inflection points and two half-equivalence points will be observed, yielding pK<sub>1</sub> and pK<sub>2</sub>.[19][20]

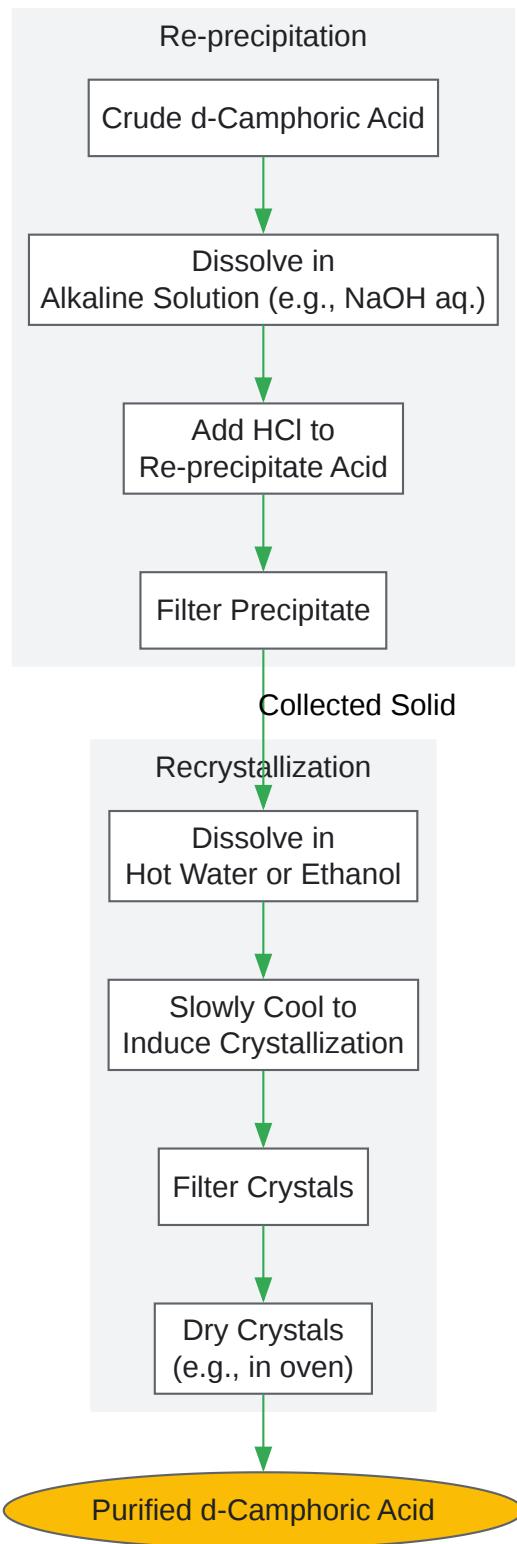
## Spectroscopic Analysis

- NMR Spectroscopy: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, Chloroform-d).[12] For <sup>1</sup>H NMR, 5-25 mg of the sample is typically used, while <sup>13</sup>C NMR requires a more concentrated solution (50-100 mg).[12] The solution is transferred to an NMR tube and analyzed.
- IR Spectroscopy (KBr Pellet): 0.5-1.0 mg of **d-camphoric acid** is finely ground with ~100 mg of dry, spectroscopic grade potassium bromide (KBr).[12] The mixture is pressed under high pressure to form a thin, transparent pellet, which is then placed in the spectrometer for analysis.[12]
- Mass Spectrometry (GC-MS with Derivatization): Due to its low volatility, **d-camphoric acid** often requires derivatization (e.g., silylation) before analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[1] The derivatized sample is injected into the GC, which separates it from impurities. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron ionization, EI) and fragmented, and the mass-to-charge ratios of the fragments are detected.[1]

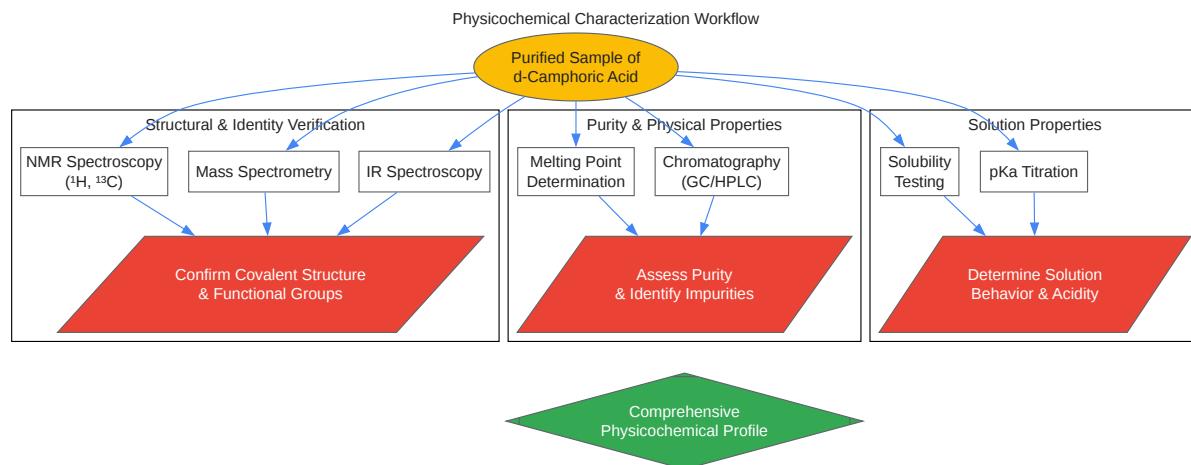
## Mandatory Visualizations Logical and Experimental Workflows

As **d-camphoric acid** is primarily a synthetic building block, its direct involvement in complex biological signaling pathways is not extensively documented. An exception is a study indicating it can stimulate osteoblast differentiation by inducing the expression of glutamate signaling molecules and activating transcription factors like NF- $\kappa$ B and AP-1.<sup>[5]</sup> However, a detailed pathway map is not available. The following diagrams illustrate key experimental and logical workflows relevant to its characterization.

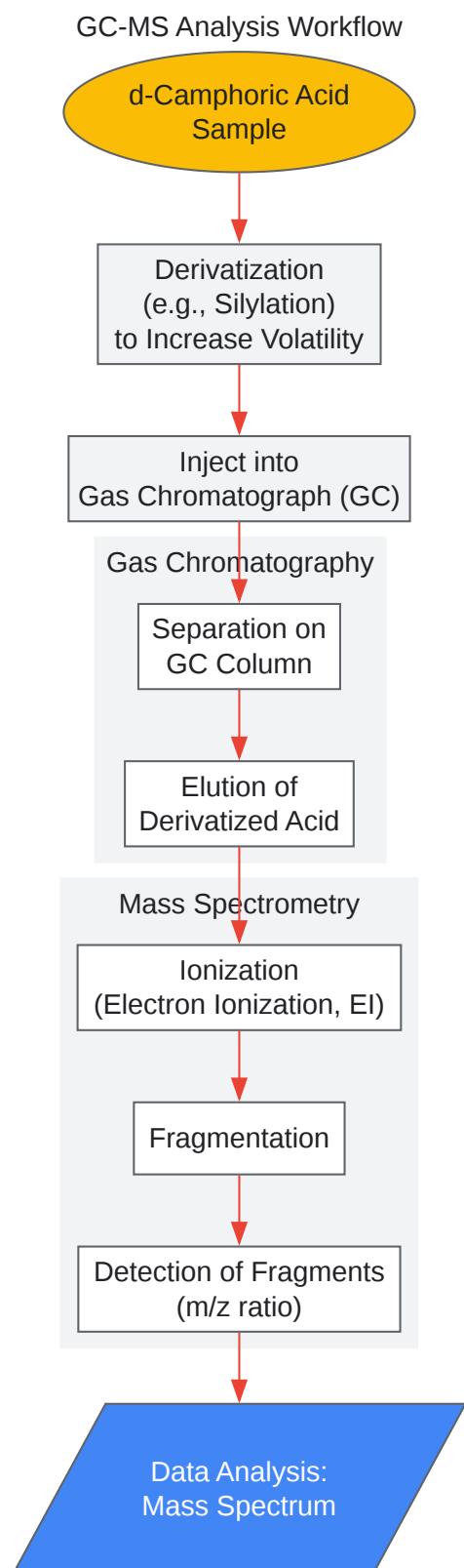
## Purification Workflow for d-Camphoric Acid

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Caption: General workflow for the purification of **d-camphoric acid**.

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Caption: Logical workflow for the complete characterization of **d-camphoric acid**.



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Caption: Experimental workflow for GC-MS analysis of **d-camphoric acid**.

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